molecular formula C17H15N7O2 B10986447 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

Katalognummer: B10986447
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: QQVFDWNCOKDTCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound featuring a quinazolinone core fused with a tetrazolo[1,5-a]pyridine moiety via a carboxamide linker. The quinazolinone ring system (positions 3 and 4) includes a ketone group at position 4 and an isopropyl substituent at position 3, which may enhance lipophilicity and influence binding interactions.

Eigenschaften

Molekularformel

C17H15N7O2

Molekulargewicht

349.3 g/mol

IUPAC-Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C17H15N7O2/c1-10(2)23-9-18-14-4-3-12(8-13(14)17(23)26)19-16(25)11-5-6-24-15(7-11)20-21-22-24/h3-10H,1-2H3,(H,19,25)

InChI-Schlüssel

QQVFDWNCOKDTCH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=NN=NN4C=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent and Catalyst Screening

  • Polar aprotic solvents (DMF, DMSO): Enhance solubility of intermediates but may require higher temperatures.

  • Protic solvents (EtOH, HOAc): Favor cyclization but risk hydrolyzing sensitive groups.

  • Catalysts : L-Proline (10 mol%) under microwave irradiation (110°C, 15 min) improves yield by 20% compared to thermal heating.

Temperature and Time

  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 150°C, 15 min vs. 6 h reflux).

  • Ultrasonication : Achieves room-temperature cyclization in 30 min with comparable yields.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, tetrazolo-H), 8.15 (d, J = 8.4 Hz, 1H, quinazolinone-H), 7.89 (s, 1H, NH), 2.98 (m, 1H, isopropyl-CH), 1.32 (d, J = 6.8 Hz, 6H, isopropyl-CH3).
HPLC-MS : m/z 407.2 [M+H]+ (calculated for C19H19N7O3: 407.2).

Challenges and Mitigation Strategies

  • Regioselectivity : Steric hindrance from the isopropyl group may lead to undesired isomers. Using bulky bases (t-BuOK) or low-temperature conditions suppresses side reactions.

  • Oxidation Sensitivity : The dihydroquinazolinone moiety is prone to overoxidation. Controlled CAN usage (1.2 equiv, 0°C) prevents degradation .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline or tetrazole derivatives.

    Substitution: Formation of alkylated or acylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and biological activity.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Wirkmechanismus

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the structural, physical, and synthetic features of the target compound with two structurally related molecules from the literature:

Table 1: Comparative Analysis of Key Features

Parameter N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
Core Structure Tetrazolo[1,5-a]pyridine + quinazolinone Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents Isopropyl (C3 of quinazolinone) Phenethyl (C3), 4-nitrophenyl (C7), cyano (C8) Benzyl (C3), 4-nitrophenyl (C7), cyano (C8)
Functional Groups Carboxamide, tetrazole, ketone Diethyl ester, nitro, cyano, ketone Diethyl ester, nitro, cyano, ketone
Melting Point (°C) Not reported 243–245 215–217
Synthetic Yield (%) Not reported 51 55
Spectral Confirmation N/A 1H/13C NMR, IR, HRMS 1H/13C NMR, IR, HRMS

Structural and Functional Insights

Core Heterocycles: The target compound’s tetrazolo[1,5-a]pyridine is more electron-deficient than the imidazo[1,2-a]pyridine cores in compounds 1l and 2d due to the tetrazole’s nitrogen-rich structure. This difference may affect reactivity and binding affinity in biological systems . The quinazolinone moiety in the target compound is absent in 1l and 2d, which instead feature ester and nitro groups.

Substituent Effects: The isopropyl group in the target compound contrasts with the phenethyl (1l) and benzyl (2d) substituents in the imidazo-pyridine derivatives. The isopropyl group may enhance lipophilicity, whereas aromatic substituents in 1l and 2d could promote π-π stacking interactions .

Physical Properties :

  • The higher melting points of 1l (243–245°C) and 2d (215–217°C) suggest crystalline stability, likely due to nitro group dipole interactions and ester-based hydrogen bonding. The target compound’s melting point remains unreported but could differ due to its distinct substituents .

Synthesis and Characterization :

  • Compounds 1l and 2d were synthesized via a one-pot two-step reaction , achieving moderate yields (51–55%). The target compound’s synthesis would require specialized methods for tetrazole ring formation and carboxamide coupling, which may involve cyclization or palladium-catalyzed reactions .
  • Both 1l and 2d were rigorously characterized via NMR, IR, and HRMS, whereas analogous data for the target compound are unavailable in the provided evidence .

Biologische Aktivität

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core fused with a tetrazole ring, which is known for its pharmacological significance. The structural formula can be represented as follows:

C13H14N6O Molecular Weight 270 29 g mol \text{C}_{13}\text{H}_{14}\text{N}_{6}\text{O}\quad \text{ Molecular Weight 270 29 g mol }

Research has indicated several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Kinases : The compound has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key player in B-cell signaling pathways that are often dysregulated in cancers . This inhibition can trigger apoptosis in malignant cells.
  • Apoptotic Pathways : Studies have demonstrated that treatment with this compound leads to increased apoptotic activity in various cancer cell lines, including prostate (PC-3) and pancreatic (BxPC-3) cancer cells. The compound induces both intrinsic and extrinsic apoptosis pathways, leading to significant reductions in cell viability .
  • Synergistic Effects : In combination with traditional chemotherapeutics like 5-fluorouracil (5-FU), this compound has exhibited enhanced anticancer efficacy, suggesting potential for use in combination therapy protocols .

Anticancer Activity

The following table summarizes the cytotoxic effects observed in various cancer cell lines treated with this compound:

Cell LineIC50 (µM)Apoptosis Induction (%)Notes
BxPC-38.530Most sensitive to treatment
PC-31525Moderate sensitivity
HCT-1161220Comparable to other treatments

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that the compound may also possess:

  • Antiviral Properties : Initial investigations into its activity against viral infections have shown promise, particularly against strains of coronaviruses .
  • Anti-inflammatory Effects : The compound's structural features may confer additional anti-inflammatory properties, though further studies are required to elucidate these effects.

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study on Prostate Cancer : A study involving PC-3 cells reported a significant reduction in cell viability and an increase in apoptosis when treated with varying concentrations of the compound over 48 hours. The apoptotic response was notably higher compared to control groups .
  • Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that the compound could inhibit tumor development effectively when combined with standard chemotherapy agents, showcasing its potential as an adjunctive treatment .

Q & A

What are the established synthetic routes for N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrazolo[1,5-a]pyridine core followed by coupling with the quinazolinone moiety. Key steps include:

  • Core Construction : Cyclization of precursors under controlled temperatures (e.g., 80–120°C) using polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at room temperature to preserve stereochemistry .
  • Optimization Strategies :
    • Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity .
    • Solvent Effects : Substituting DMF with dichloromethane (DCM) in sensitive steps to reduce side reactions .
    • Continuous Flow Reactors : Scaling up reactions while maintaining precise temperature and mixing control to improve reproducibility and yield .

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Structural validation relies on a combination of advanced spectroscopic methods:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with quinazolinone carbonyls appearing at δ ~160–170 ppm and tetrazole protons at δ ~8.5–9.5 ppm .
  • HRMS (ESI) : Confirms molecular weight with <5 ppm error; expected [M+H]⁺ peaks align with theoretical values .
  • IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
  • X-ray Crystallography (if applicable): Resolves ambiguities in stereochemistry for crystalline derivatives .

How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

Computational approaches enable predictive modeling:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) identify energetically favorable pathways for core functionalization .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinase enzymes) by analyzing substituent effects on the tetrazole-quinazolinone scaffold .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives with drug-like profiles .

What strategies resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

Discrepancies in spectral assignments require systematic validation:

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tetrazolo[1,5-a]pyrimidine derivatives) to identify expected shift ranges .
  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons, resolving overlapping signals in crowded regions (e.g., aromatic protons) .
  • DFT Calculations : Simulate NMR spectra using Gaussian09 to match experimental data, particularly for tautomeric or conformational ambiguities .

How does the compound’s heterocyclic framework influence its interaction with biological targets?

The hybrid tetrazolo-pyridine-quinazolinone structure enables dual modes of action:

  • Hydrogen Bonding : The quinazolinone carbonyl and tetrazole nitrogen atoms form H-bonds with catalytic residues in enzymes (e.g., EGFR kinase) .
  • π-π Stacking : The aromatic systems interact with hydrophobic pockets in target proteins, enhancing binding affinity .
  • Substituent Effects : The propan-2-yl group at position 3 of the quinazolinone improves metabolic stability by reducing oxidative degradation .

What methodologies assess the compound’s stability under various physiological conditions?

Stability studies employ:

  • Forced Degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitored via HPLC for degradation products .
  • Thermal Analysis : TGA/DSC evaluates decomposition temperatures and polymorphic transitions .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines .

How can researchers address low yields in the final coupling step of multi-step synthesis?

Yield optimization focuses on:

  • Catalyst Screening : Testing alternative coupling agents (e.g., HATU vs. EDC) to improve amidation efficiency .
  • Temperature Control : Lowering reaction temperatures to minimize side reactions (e.g., epimerization) .
  • Purification Techniques : Using preparative HPLC with C18 columns to isolate the target compound from byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.